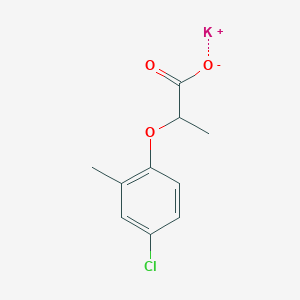
Mecoprop-potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mecoprop-potassium is a widely used herbicide that belongs to the phenoxy herbicide group. It is primarily used to control broadleaf weeds in various crops, including wheat, barley, oats, and rye. Mecoprop-potassium is also used in non-crop areas such as lawns, parks, and golf courses. It is considered a safe and effective herbicide when used according to the label instructions.
Mechanism Of Action
Mecoprop-potassium works by mimicking the plant's natural growth hormones, specifically auxins. Auxins are responsible for regulating plant growth and development. Mecoprop-potassium disrupts this process by binding to the auxin receptors, leading to uncontrolled growth and eventual death of the plant.
Biochemical And Physiological Effects
Mecoprop-potassium has been found to have minimal impact on non-target organisms, including humans and animals. It is rapidly degraded in the environment and does not persist in soil or water. However, it can be toxic to aquatic organisms in high concentrations.
Advantages And Limitations For Lab Experiments
Mecoprop-potassium is widely used in laboratory experiments to study plant growth and development. Its effectiveness against broadleaf weeds makes it a valuable tool for researchers studying plant physiology. However, its toxicity to aquatic organisms limits its use in certain experiments.
Future Directions
There are several future directions for research on mecoprop-potassium. One area of interest is its potential use as a growth regulator in crops. Studies have shown that mecoprop-potassium can increase crop yields by promoting root growth and reducing weed competition. Another area of interest is its potential use in bioremediation. Mecoprop-potassium has been found to be effective in degrading herbicides in soil, making it a potential tool for cleaning up contaminated sites. Finally, more research is needed to understand the long-term effects of mecoprop-potassium on soil health and microbial communities.
Synthesis Methods
Mecoprop-potassium is synthesized by reacting 2-methyl-4-chlorophenoxyacetic acid with potassium hydroxide. The reaction takes place in the presence of a solvent, usually methanol or ethanol. The resulting product is a white crystalline powder that is highly soluble in water.
Scientific Research Applications
Mecoprop-potassium has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including dandelion, clover, and thistle. Mecoprop-potassium works by disrupting the plant's growth hormones, leading to stunted growth and eventual death.
properties
CAS RN |
1929-86-8 |
|---|---|
Product Name |
Mecoprop-potassium |
Molecular Formula |
C10H10ClKO3 |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
potassium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3.K/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
OFCQYQOZASISIU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |
Other CAS RN |
42425-86-5 1929-86-8 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Related CAS |
93-65-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



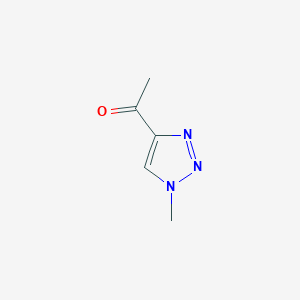

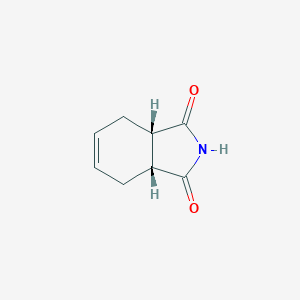
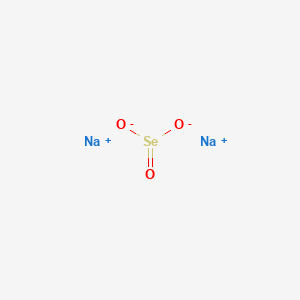

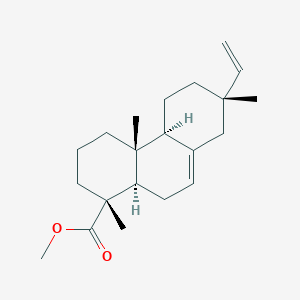
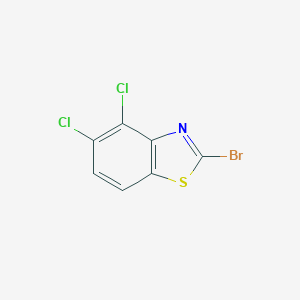

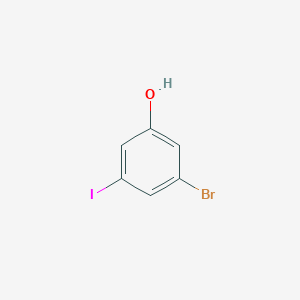
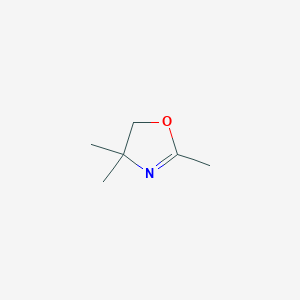
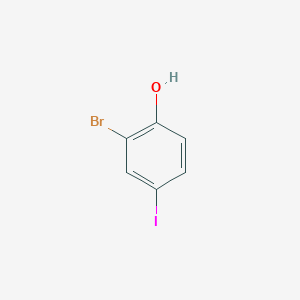
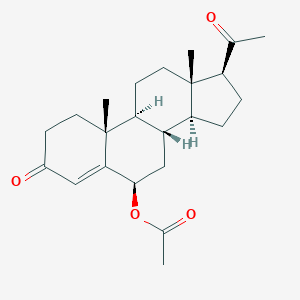
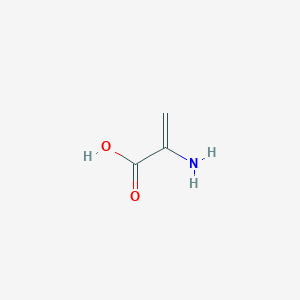
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)